
Tetrakis(pentyloxy)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pentyloxy)germane is an organogermanium compound with the chemical formula C20H44GeO4 This compound is characterized by the presence of four pentyloxy groups attached to a central germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(pentyloxy)germane typically involves the reaction of germanium tetrachloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the substitution of chlorine atoms with pentyloxy groups. The reaction can be represented as follows:
GeCl4+4C5H11OH→Ge(OC5H11)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(pentyloxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and pentyloxy radicals.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Germanium dioxide and pentyloxy radicals.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tetrakis(pentyloxy)germane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of tetrakis(pentyloxy)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Tetrakis(trimethylsilyl)germane: Similar structure but with trimethylsilyl groups instead of pentyloxy groups.
Tetrakis(ethoxy)germane: Contains ethoxy groups instead of pentyloxy groups.
Tetrakis(methoxy)germane: Contains methoxy groups instead of pentyloxy groups.
Uniqueness: Tetrakis(pentyloxy)germane is unique due to the presence of pentyloxy groups, which impart distinct chemical properties and reactivity. The longer alkyl chains in pentyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
91024-85-0 |
|---|---|
Fórmula molecular |
C20H44GeO4 |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
tetrapentoxygermane |
InChI |
InChI=1S/C20H44GeO4/c1-5-9-13-17-22-21(23-18-14-10-6-2,24-19-15-11-7-3)25-20-16-12-8-4/h5-20H2,1-4H3 |
Clave InChI |
VNSWWWLEKLJWSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[Ge](OCCCCC)(OCCCCC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


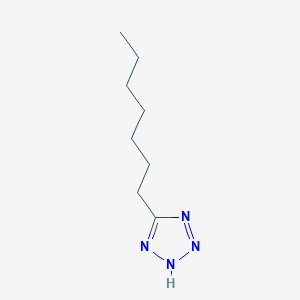
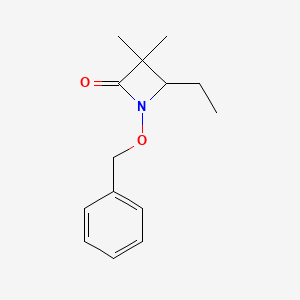

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)

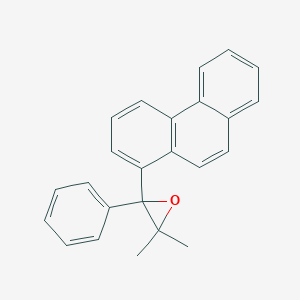
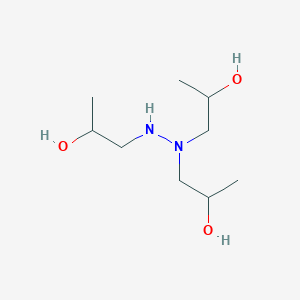


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
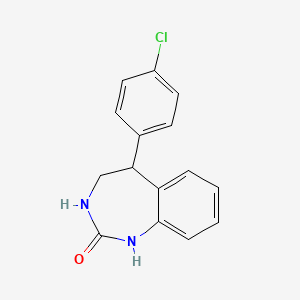
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
